2-(Chloromethyl)-3-methoxypyridine

Description

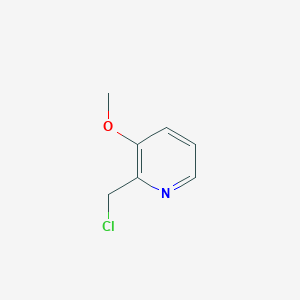

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKZHXJRVKNPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562687 | |

| Record name | 2-(Chloromethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215253-76-2 | |

| Record name | 2-(Chloromethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-3-methoxypyridine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a crucial intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, featuring a reactive chloromethyl group and a methoxy-substituted pyridine core, allows for versatile molecular elaboration. This technical guide provides a comprehensive overview of the prevalent synthetic routes to this compound, with a detailed exploration of the underlying reaction mechanisms. Furthermore, this document delineates a full characterization profile, including expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure robust quality control and structural verification.

Introduction and Significance

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of FDA-approved therapeutics. The introduction of a reactive chloromethyl group at the 2-position, combined with a methoxy substituent at the 3-position, renders this compound a highly valuable precursor. The methoxy group can influence the electronic properties of the pyridine ring and provide steric and electronic handles for molecular recognition by biological targets. The chloromethyl group serves as a versatile electrophilic site for the introduction of various nucleophiles, enabling the construction of diverse molecular architectures. A notable application of related chloromethyl pyridine derivatives is in the synthesis of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.

Synthesis of this compound

The most common and efficient synthesis of this compound proceeds via a two-step process, starting from the commercially available 3-methoxy-2-methylpyridine. The synthesis involves the initial formation of the corresponding alcohol, followed by chlorination.

Step 1: Synthesis of the Precursor, (3-Methoxypyridin-2-yl)methanol

The precursor alcohol, (3-methoxypyridin-2-yl)methanol, is typically synthesized from 3-methoxy-2-methylpyridine. While several methods exist for the hydroxylation of the methyl group, a common laboratory-scale approach involves the radical-initiated oxidation of the corresponding N-oxide. A more direct and scalable approach involves the direct oxidation of the methyl group, though this can be challenging due to the stability of the pyridine ring. A frequently employed laboratory synthesis involves the conversion of 3-hydroxy-2-pyridinemethanol to (3-methoxypyridin-2-yl)methanol.

A plausible synthetic route to the precursor alcohol involves the oxidation of 3-methoxy-2-methylpyridine N-oxide followed by rearrangement.

Step 2: Chlorination of (3-Methoxypyridin-2-yl)methanol

The conversion of the hydroxymethyl group to a chloromethyl group is a critical step and is most effectively achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). Thionyl chloride is widely used due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Reaction Mechanism: The reaction of the alcohol with thionyl chloride proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by the chloride ion, either intramolecularly (Sₙi) or intermolecularly, results in the displacement of the chlorosulfite group and the formation of the desired this compound. The presence of a base like pyridine can influence the stereochemical outcome and reaction rate.

Caption: Reaction mechanism for the chlorination of (3-Methoxypyridin-2-yl)methanol.

Experimental Protocol:

Materials:

-

(3-Methoxypyridin-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (3-methoxypyridin-2-yl)methanol in anhydrous dichloromethane, cooled in an ice bath (0-5 °C), add thionyl chloride dropwise with stirring.[1][2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following is a profile of the expected analytical data.

Physical Properties

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The expected ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | Doublet | 1H | Pyridine H6 |

| ~7.2-7.4 | Doublet | 1H | Pyridine H4 |

| ~7.0-7.2 | Doublet of Doublets | 1H | Pyridine H5 |

| ~4.7-4.9 | Singlet | 2H | -CH₂Cl |

| ~3.9-4.1 | Singlet | 3H | -OCH₃ |

Rationale: The pyridine protons are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at position 6 is deshielded by the adjacent nitrogen atom and will appear furthest downfield. The chloromethyl protons will appear as a singlet in the range of δ 4.7-4.9 ppm, which is consistent with similar structures like 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine where this signal is at δ 4.82 ppm.[2] The methoxy protons will be a sharp singlet around δ 3.9-4.1 ppm.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum in CDCl₃ is expected to show 7 distinct signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C3 (-OCH₃) |

| ~145-150 | C2 (-CH₂Cl) |

| ~140-145 | C6 |

| ~120-125 | C4 |

| ~115-120 | C5 |

| ~55-60 | -OCH₃ |

| ~40-45 | -CH₂Cl |

Rationale: The carbon atoms of the pyridine ring will appear in the aromatic region, with C2 and C3 being significantly influenced by their substituents. The methoxy carbon will be in the typical range of δ 55-60 ppm, and the chloromethyl carbon will be around δ 40-45 ppm due to the deshielding effect of the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic -CH₂- and -OCH₃) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

| ~1250-1200 | C-O-C stretching (asymmetric, aryl ether) |

| ~1050-1000 | C-O-C stretching (symmetric, aryl ether) |

| ~800-700 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 157. Due to the presence of the chlorine atom, an M+2 peak at m/z = 159 with an intensity of approximately one-third of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of a chlorine radical (-Cl) to give a fragment at m/z = 122.

-

Loss of the chloromethyl radical (-CH₂Cl) to give a fragment at m/z = 108.

-

Loss of a methoxy radical (-OCH₃) to give a fragment at m/z = 126.

-

Further fragmentation of the pyridine ring.

-

Caption: Overall workflow for the synthesis and characterization of this compound.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Dichloromethane and chloroform are volatile and potentially carcinogenic solvents. Handle with care in a fume hood.

-

The final product, this compound, is a reactive alkylating agent and should be handled with caution.

Conclusion

The synthesis of this compound is a well-established process that provides a valuable intermediate for pharmaceutical and chemical research. The two-step synthesis from 3-methoxy-2-methylpyridine via the corresponding alcohol is a reliable and scalable method. The characterization techniques outlined in this guide provide a robust framework for confirming the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and development. The provided protocols and expected analytical data serve as a comprehensive resource for scientists working with this important heterocyclic compound.

References

-

PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

-

Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). Retrieved from [Link]

-

Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride: Synthesis, Properties, and Applications

Introduction

Within the landscape of pharmaceutical synthesis, substituted pyridines serve as foundational building blocks for a multitude of active pharmaceutical ingredients (APIs). Among these, 2-(chloromethyl)pyridine derivatives are particularly valuable due to the reactive chloromethyl group, which allows for facile introduction of the pyridinylmethyl moiety into larger molecular scaffolds. This guide focuses on a critical, industrially relevant derivative, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CAS No. 72830-09-2), a key intermediate in the synthesis of the proton pump inhibitor (PPI) pantoprazole.[1][2]

While the specific parent compound, 2-(chloromethyl)-3-methoxypyridine, is not widely characterized in accessible literature, its dimethoxy analogue provides a well-documented and representative case study. This whitepaper will provide an in-depth examination of the physical and chemical properties, synthesis, handling, and applications of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

The hydrochloride salt form of 2-(chloromethyl)-3,4-dimethoxypyridine enhances its stability and handling characteristics, making it suitable for storage and use in multi-step synthetic processes. The compound presents as a solid, with its appearance ranging from white to off-white or even slightly green crystalline powder.[3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 72830-09-2 | [1][3] |

| Molecular Formula | C₈H₁₀ClNO₂ · HCl | [3] |

| Molecular Weight | 224.08 g/mol | [1][3] |

| Appearance | White to Orange to Green powder to crystal | [3] |

| Melting Point | 150 °C (decomposes) | [3] |

| Solubility | Soluble in water | [3] |

| Storage | Room Temperature, recommended <15°C in a cool, dark place | [3] |

Synthesis and Mechanism

The industrial synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a multi-step process designed for efficiency and high yield. A common and cost-effective route begins with maltol, a naturally occurring organic compound.[2] This pathway avoids the use of less accessible or more expensive pyridine starting materials.[2]

The synthesis involves a sequence of methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to yield the target hydrochloride salt.[2]

Synthetic Workflow Overview

Caption: Synthetic pathway from Maltol to the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a synthesized representation of the key transformations. Causality: Each step is designed to methodically build the final substituted pyridine. The initial methylation and ammonification construct the core pyridone ring system from a pyranone precursor. The subsequent chlorination and methoxylation steps install the correct substituents at the 4-position. The N-oxidation activates the methyl group at the 2-position for subsequent functionalization, which is then converted to the reactive chloromethyl group.

Step 1: Methylation of Maltol

-

In a reaction vessel, dissolve maltol in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0-2 °C using an ice-water bath.

-

Slowly add dimethyl sulfate dropwise, maintaining the temperature between 2-4 °C.

-

After the addition is complete, continue stirring in the ice-water bath for 3-6 hours.

-

Work-up involves pouring the mixture into a dilute NaOH solution and extracting with dichloromethane. The organic layers are dried and concentrated to yield 3-methoxy-2-methyl-4H-pyran-4-one.[2]

Step 2: Ammonification to Pyridone

-

Add the product from Step 1 to concentrated ammonia water.

-

Stir the mixture at approximately 40°C for 3 hours.[2]

-

Evaporate the water under reduced pressure. The resulting residue is cooled to precipitate the product, 3-methoxy-2-methyl-4(1H)-pyridone.

Step 3 & 4: Chlorination and N-Oxidation

-

The pyridone is chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) under reflux to yield 4-chloro-3-methoxy-2-picoline.[2]

-

The resulting picoline derivative is then oxidized to the N-oxide using an oxidizing agent such as hydrogen peroxide in glacial acetic acid.[2]

Step 5 & 6: Methoxy Substitution and Final Chlorination

-

The N-oxide intermediate undergoes rearrangement and substitution. Treatment with a nucleophile like sodium methoxide replaces the 4-chloro group and, through subsequent steps including hydroxymethylation, forms 2-hydroxymethyl-3,4-dimethoxypyridine.

-

The final crucial step is the chlorination of the hydroxymethyl group. This is typically achieved using thionyl chloride (SOCl₂) or a similar reagent, which converts the alcohol to the desired chloromethyl group, yielding 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride as the final product.[2]

Chemical Reactivity and Applications

The primary utility of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride lies in its role as a potent electrophile for nucleophilic substitution reactions. The chloromethyl group is the key reactive site.

Caption: Nucleophilic substitution at the chloromethyl group.

Application in Pantoprazole Synthesis

The most significant application of this compound is in the manufacturing of pantoprazole, a widely used medication for treating acid-related stomach and esophagus issues. In the synthesis, the chloromethylpyridine derivative is reacted with a benzimidazolethiol component. The thiol acts as the nucleophile, displacing the chloride on the benzylic-like carbon of the pyridine derivative to form the final sulfide linkage in the pantoprazole molecule.[1][2]

This reaction is a cornerstone of the drug's industrial production, and the purity of the 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride intermediate is critical for the final API's quality and yield.

Safety and Handling

As a reactive chemical intermediate, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride must be handled with appropriate precautions.

-

Hazard Classifications : The compound is classified as harmful if swallowed or in contact with skin. It can cause serious eye damage and may cause an allergic skin reaction. It is also noted as being toxic to aquatic life with long-lasting effects.[3]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. A dust mask or respirator should be used when handling the powder.[3]

-

Handling : Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, such as a chemical fume hood. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[3]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is below 15°C.[3]

Conclusion

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a pivotal intermediate in modern pharmaceutical synthesis, most notably for the production of pantoprazole. Its well-defined physicochemical properties and established synthetic routes from readily available starting materials like maltol underscore its industrial importance. The reactivity of its chloromethyl group provides a reliable handle for constructing complex molecular architectures. A thorough understanding of its synthesis, properties, and handling protocols, as outlined in this guide, is essential for its safe and effective use in research and development and in the large-scale manufacturing of life-saving medicines.

References

-

PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxypyridine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Google Patents. (n.d.). US4205175A - Chlorination process.

- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

PubChem. (n.d.). 2-Chloromethyl-3,4-dimethoxypyridinium chloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride. Retrieved January 22, 2026, from [Link]

Sources

- 1. 2-(氯甲基)-3,4-二甲氧基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 3. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 2-(Chloromethyl)-3-methoxypyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-3-methoxypyridine is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its strategic placement of a reactive chloromethyl group and an electron-donating methoxy group on the pyridine scaffold makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, synthesis, reactivity profile, applications in drug development, and essential safety and handling protocols.

Core Identifiers and Physicochemical Properties

Accurate identification of chemical compounds is paramount for research and development. This compound and its commonly used hydrochloride salt are identified by the following key parameters:

| Identifier | This compound | This compound HCl |

| CAS Number | 215253-76-2 | 60617-60-9 |

| Molecular Formula | C₇H₈ClNO | C₇H₉Cl₂NO |

| Molecular Weight | 157.60 g/mol | 194.06 g/mol |

| IUPAC Name | This compound | This compound;hydrochloride |

| Canonical SMILES | COC1=C(C=CN=C1)CCl | C1=CC(C(=N1)CCl)OC.Cl |

| InChI Key | Not readily available | BVKOVRNDBVJWGM-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of this compound hydrochloride typically involves a two-step process: the formation of the precursor alcohol, 2-(hydroxymethyl)-3-methoxypyridine, followed by its chlorination. While specific patented syntheses for this exact molecule are not as prevalent in public literature as its more substituted analogs, the synthetic strategy can be inferred from established chemical principles and procedures for similar compounds.

A plausible and commonly employed route for analogous compounds involves the chlorination of the corresponding hydroxymethylpyridine. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Step 1: Synthesis of 2-(Hydroxymethyl)-3-methoxypyridine (Hypothetical Precursor)

The synthesis of this key precursor is not widely documented. However, analogous transformations suggest that it could be prepared from 3-methoxypyridine-2-carboxylic acid or its ester via reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Step 2: Chlorination of 2-(Hydroxymethyl)-3-methoxypyridine

The conversion of the hydroxymethyl group to a chloromethyl group is a standard organic transformation. The use of thionyl chloride is a common and effective method.

Reaction Mechanism:

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as byproducts. The lone pair on the pyridine nitrogen can also play a role in the reaction, potentially forming a pyridinium salt intermediate which can influence the reaction rate and conditions.

Caption: General synthesis workflow for this compound.

Experimental Protocol (Adapted from analogous syntheses):

A detailed protocol for a closely related compound, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, involves dissolving the corresponding hydroxymethylpyridine in a suitable solvent like dichloromethane.[1] Thionyl chloride is then added dropwise at a controlled temperature (e.g., not exceeding 25°C).[1] After the addition, the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[1] The product is then isolated by removing the solvent under reduced pressure.[1] This general procedure is highly adaptable for the synthesis of the title compound.

Reactivity and Synthetic Utility

The primary driver of this compound's reactivity is the electrophilic carbon of the chloromethyl group. The electron-withdrawing nature of the adjacent pyridine ring enhances its susceptibility to nucleophilic attack. This makes the compound an excellent substrate for Sₙ2 reactions.

Nucleophilic Substitution Reactions

A wide array of nucleophiles can be employed to displace the chloride, allowing for the introduction of diverse functional groups.

1. Reactions with Sulfur Nucleophiles:

Thiolates are potent nucleophiles that readily react with this compound to form thioethers. This reaction is fundamental in the synthesis of several active pharmaceutical ingredients (APIs), particularly proton pump inhibitors.

General Protocol: A thiol is deprotonated with a base (e.g., sodium hydroxide, sodium ethoxide) in a suitable solvent (e.g., ethanol, DMF). This compound hydrochloride is then added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

2. Reactions with Nitrogen Nucleophiles:

Primary and secondary amines react to form the corresponding substituted aminomethylpyridines. This is a key transformation for building more complex nitrogen-containing scaffolds. A base such as potassium carbonate or triethylamine is generally required to neutralize the hydrochloric acid byproduct.

3. Reactions with Oxygen Nucleophiles:

Alkoxides and phenoxides can also serve as nucleophiles, leading to the formation of ether linkages. These reactions often require a strong base to generate the nucleophile in situ.

Caption: Nucleophilic substitution reactions of this compound.

Applications in Drug Development

Chloromethylpyridine derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals. They are particularly prominent in the production of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. For instance, structurally similar compounds like 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride are key intermediates in the synthesis of Pantoprazole.[2][3] Similarly, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride is a crucial building block for Rabeprazole.[4]

While direct evidence for the use of this compound in a marketed drug is less common in the public domain, its structural features make it a highly valuable synthon for the discovery and development of new chemical entities. Its utility lies in its ability to introduce the 3-methoxypyridin-2-ylmethyl moiety, which is a common structural motif in various biologically active compounds.

Safety, Handling, and Storage

Due to the reactive nature of the chloromethyl group, this compound and its hydrochloride salt must be handled with appropriate precautions. Safety data for closely related compounds provide essential guidance.

GHS Hazard Classification (based on analogous compounds):

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[4][5]

-

Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns and eye damage or causes skin irritation)[5]

-

Serious Eye Damage/Eye Irritation: Category 1 or 2A (Causes serious eye damage or causes serious eye irritation)[4][5]

-

Skin Sensitization: May cause an allergic skin reaction.[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[6]

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

For long-term storage, refrigeration (2-8°C) is often recommended.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility is primarily defined by the electrophilic nature of the chloromethyl group, which allows for a wide range of nucleophilic substitution reactions. This reactivity profile makes it a key building block for the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling precautions is essential for its safe and effective use in a research and development setting.

References

-

[2] CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Google Patents.

-

[7] CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.

-

[8] A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

-

[5] 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO - PubChem. National Center for Biotechnology Information. [Link]

-

[3] Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. [Link]

Sources

- 1. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 2. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 3. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 8. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

An In-depth Technical Guide to 2-(Chloromethyl)-3-methoxypyridine: Structural Analogs and Derivatives in Drug Discovery

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, prized for its presence in a multitude of clinically significant agents. Within this vast chemical space, 2-(chloromethyl)-3-methoxypyridine and its analogs represent a class of highly versatile synthetic intermediates. The strategic placement of a reactive chloromethyl group at the 2-position, coupled with the electronic influence of the methoxy group at the 3-position, provides a unique platform for the synthesis of diverse molecular architectures. This guide offers a comprehensive exploration of the synthesis, reactivity, and therapeutic potential of this compound derivatives. We will delve into the structure-activity relationships that govern their biological effects, with a particular focus on their established role in the development of proton pump inhibitors and their emerging potential in oncology, virology, and the treatment of neuroinflammatory conditions. Detailed experimental protocols, mechanistic insights, and extensive characterization data are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound scaffold is a privileged starting material in medicinal chemistry, primarily due to the orthogonal reactivity of its functional groups. The pyridine ring itself is a weak base, capable of forming hydrogen bonds and participating in pi-stacking interactions, which are crucial for molecular recognition at biological targets. The chloromethyl group at the 2-position is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide array of side chains and linkers, enabling the exploration of vast chemical space. The 3-methoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the ring nitrogen.

This unique combination of features has made this compound and its derivatives invaluable intermediates, most notably in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and pantoprazole. However, the synthetic utility of this scaffold extends far beyond gastric acid suppression, with emerging applications in the development of kinase inhibitors, antiviral agents, and novel therapeutics for neurodegenerative diseases. This guide aims to provide a deep dive into the chemistry and therapeutic potential of this important class of molecules.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound and its analogs typically originates from more readily available substituted pyridines. A common and efficient strategy involves the chlorination of the corresponding 2-hydroxymethyl or 2-methylpyridine derivative.

Chlorination of 2-Hydroxymethyl-3-methoxypyridine

The conversion of a 2-hydroxymethyl group to a 2-chloromethyl group is a key transformation in the synthesis of these intermediates. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this purpose, often in an inert solvent such as dichloromethane (DCM) or chloroform.[1][2]

Reaction Mechanism: The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the concomitant loss of sulfur dioxide and a proton. This Sₙi (substitution nucleophilic internal) mechanism typically results in the retention of configuration, although the achiral nature of the substrate in this case simplifies the outcome.

Figure 1: General workflow for the chlorination of 2-hydroxymethyl-3-methoxypyridine.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride [1]

-

To a solution of 2-hydroxymethyl-3,4-dimethoxypyridine in chloroform, add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor for the disappearance of the starting material by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to afford 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.

Causality Behind Experimental Choices: The use of chloroform as a solvent is ideal due to its inertness and ability to dissolve both the starting material and the reagent. The dropwise addition of thionyl chloride at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products. The hydrochloride salt is often isolated directly, which can improve the stability of the product.

Synthesis from 2-Methyl-3-hydroxypyridine Derivatives

An alternative and widely used approach, particularly for large-scale synthesis, starts from 2-methyl-3-hydroxypyridine. This multi-step process involves a series of transformations to introduce the desired substituents on the pyridine ring before the final chlorination step. A representative synthetic pathway for 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride starting from maltol, a naturally occurring organic compound, has been reported.[3][4][5][6] This route involves methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination.[3][4][5]

Figure 2: Multi-step synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride from maltol.

Structural Analogs and Their Therapeutic Applications

The synthetic tractability of the this compound scaffold allows for the generation of a wide array of structural analogs. Variations in the substitution pattern on the pyridine ring have been extensively explored, leading to the discovery of potent therapeutic agents.

Proton Pump Inhibitors (PPIs)

The most prominent application of this compound derivatives is in the synthesis of PPIs, which are used to treat acid-related disorders of the upper gastrointestinal tract. The general structure of these drugs consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge.

Structure-Activity Relationship (SAR): The nature and position of the substituents on both the pyridine and benzimidazole rings significantly influence the activity and pharmacokinetic properties of PPIs.[7][8]

-

Pyridine Ring Substituents: Electron-donating groups, such as methoxy and methyl groups, on the pyridine ring increase the pKa of the pyridine nitrogen. This facilitates the initial protonation step in the acidic environment of the parietal cells, which is crucial for the activation of the drug.[8]

-

Benzimidazole Ring Substituents: Modifications on the benzimidazole ring can modulate the lipophilicity and metabolic stability of the molecule.

| Compound | Pyridine Substituents | Benzimidazole Substituents | Application |

| Omeprazole Intermediate | 3,5-Dimethyl-4-methoxy | 5-Methoxy | Anti-ulcer |

| Pantoprazole Intermediate | 3,4-Dimethoxy | 5-(Difluoromethoxy) | Anti-ulcer |

| Lansoprazole Intermediate | 3-Methyl-4-(2,2,2-trifluoroethoxy) | None | Anti-ulcer |

| Rabeprazole Intermediate | 3-Methyl-4-(3-methoxypropoxy) | None | Anti-ulcer |

Table 1: Examples of 2-(chloromethyl)pyridine analogs as key intermediates for proton pump inhibitors.

Kinase Inhibitors

The pyridine scaffold is a common feature in many approved kinase inhibitors.[3][9] The ability to readily functionalize the 2-(chloromethyl) group allows for the strategic positioning of pharmacophores that can interact with the ATP-binding site of kinases. While specific examples utilizing the this compound core are not extensively documented in publicly available literature, the potential for its application can be extrapolated from the synthesis of analogous pyridine-based inhibitors.

General Workflow for Kinase Inhibitor Synthesis:

Figure 3: Generalized workflow for the synthesis of kinase inhibitors from this compound.

Antiviral and Anti-inflammatory Agents

Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antiviral and anti-inflammatory properties.[6][10] The this compound scaffold can serve as a starting point for the development of novel agents in these therapeutic areas. The reactive chloromethyl group allows for the introduction of various functionalities that can mimic the natural substrates of viral enzymes or interact with key mediators of the inflammatory cascade. For example, the development of pyridine-based compounds targeting viral polymerases is an active area of research.[11][12][13]

Agents for Neurodegenerative Diseases

Neuroinflammation is increasingly recognized as a key pathological feature of many neurodegenerative disorders.[14][15][16][17] Pyridine-containing compounds have been investigated for their potential to modulate neuroinflammatory pathways. The this compound core could be utilized to develop novel molecules that can cross the blood-brain barrier and interact with targets within the central nervous system.

Characterization Data of a Representative Analog: 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride

Accurate characterization of synthetic intermediates is paramount in drug discovery. Below is a summary of the available spectral data for 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.

| Technique | Data | Reference |

| Melting Point | 155 °C (dec.) | [18] |

| ¹H NMR | Spectral data available, but specific shifts vary with solvent and instrument. | [1][3] |

| ¹³C NMR | Spectral data available. | [1] |

| IR Spectroscopy | Characteristic peaks for C-Cl, C-O, and aromatic C-H and C=N stretching. | [11][19] |

| Mass Spectrometry | Molecular Ion Peak: m/z 224.08 (for the hydrochloride salt) | [9][12][18] |

Table 2: Physicochemical and Spectroscopic Data for 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride.

Safety and Handling

2-(Chloromethyl)pyridine derivatives are reactive electrophiles and should be handled with appropriate safety precautions. They are generally considered to be corrosive and may cause skin and eye irritation.[2][19][20]

General Handling Precautions: [1][2][11][19][20]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives have firmly established their importance as versatile intermediates in pharmaceutical synthesis, most notably in the production of proton pump inhibitors. The inherent reactivity of the chloromethyl group, combined with the modulatory effects of the substituents on the pyridine ring, provides a powerful platform for the generation of diverse and biologically active molecules.

While the full potential of this scaffold in other therapeutic areas is still being explored, the growing body of literature on pyridine derivatives as kinase inhibitors, antiviral agents, and modulators of neuroinflammation suggests a promising future. Future research efforts should focus on the systematic synthesis and biological evaluation of novel this compound analogs with diverse substitution patterns. Such studies will be instrumental in elucidating detailed structure-activity relationships and unlocking the full therapeutic potential of this privileged chemical scaffold.

References

-

PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available from: [Link]

- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

PubMed. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

-

PubChem. 2-(Chloromethyl)-3,4-dimethoxypyridine. Available from: [Link]

-

Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available from: [Link]

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available from: [Link]

-

SpectraBase. 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. Available from: [Link]

-

Zebpharma. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. Available from: [Link]

-

MDPI. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Available from: [Link]

-

PMC. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. Available from: [Link]

-

ResearchGate. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders. Available from: [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available from: [Link]

-

MDPI. Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. Available from: [Link]

-

MDPI. Small Molecule Drugs Targeting Viral Polymerases. Available from: [Link]

-

PMC. The Chemically Elegant Proton Pump Inhibitors. Available from: [Link]

-

PubMed. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders. Available from: [Link]

-

PubMed. Progression of Antiviral Agents Targeting Viral Polymerases. Available from: [Link]

-

PubMed. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Available from: [Link]

-

PMC. Editorial: Targeting neuroinflammation for novel therapeutics in neurodegenerative diseases. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Available from: [Link]

-

PubMed. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Available from: [Link]

-

NIH. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Available from: [Link]

-

MDPI. Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. umtm.cz [umtm.cz]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Combined Anti-inflammatory and Neuroprotective Treatments Have the Potential to Impact Disease Phenotypes in Cln3 -/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. upcommons.upc.edu [upcommons.upc.edu]

- 10. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small Molecule Drugs Targeting Viral Polymerases | MDPI [mdpi.com]

- 12. Progression of Antiviral Agents Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progression of Antiviral Agents Targeting Viral Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Editorial: Targeting neuroinflammation for novel therapeutics in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

"2-(Chloromethyl)-3-methoxypyridine" reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-(Chloromethyl)-3-methoxypyridine with Nucleophiles

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of a Versatile Pyridine Intermediate

In the landscape of pharmaceutical development, the efficiency and predictability of synthetic routes are paramount. Certain molecular scaffolds emerge as "privileged structures" due to their recurrent appearance in biologically active molecules. The substituted pyridine ring is one such scaffold. Within this class, This compound stands out as a cornerstone intermediate, particularly in the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.

This guide provides an in-depth exploration of the reactivity of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a deep, mechanistic understanding of this reagent's behavior. We will move beyond simple reaction schemes to dissect the underlying principles that govern its interactions with nucleophiles, offering field-proven insights into optimizing reaction conditions and leveraging its synthetic potential.

Core Reactivity Profile: An Electrophile Primed for Substitution

The reactivity of this compound is dominated by the properties of its chloromethyl group. This functional group serves as a potent electrophilic site, readily undergoing nucleophilic substitution. The key to its reactivity lies in the electronic landscape of the molecule.

The carbon atom of the chloromethyl group is attached to a highly electronegative chlorine atom, which polarizes the C-Cl bond, inducing a partial positive charge (δ+) on the carbon. This polarization makes the carbon atom an attractive target for electron-rich species, i.e., nucleophiles. Furthermore, the electron-withdrawing nature of the pyridine ring, particularly the nitrogen atom, enhances the electrophilicity of this benzylic-like carbon, making it more susceptible to nucleophilic attack than a simple alkyl chloride.

The S_N2 Mechanism: A Concerted Pathway

The predominant mechanism for nucleophilic substitution on this compound is the bimolecular nucleophilic substitution (S_{N}2) reaction .[1][2] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[3][4]

A key feature of the S_{N}2 mechanism is the "backside attack."[2][3] The nucleophile approaches the carbon atom from the side opposite to the carbon-chlorine bond. This trajectory is necessary to allow for the proper overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Cl σ* antibonding orbital (LUMO).[1] As the new bond with the nucleophile forms, the C-Cl bond breaks, leading to a pentacoordinate transition state.[1][2]

Diagram: The S_{N}2 Reaction Mechanism

Caption: General S_{N}2 mechanism on the chloromethylpyridine core.

Synthesis of the Starting Material

The precursor, this compound, is typically synthesized from its corresponding alcohol, 2-hydroxymethyl-3-methoxypyridine. The most common and effective method for this transformation is chlorination using thionyl chloride (SOCl₂), often in a non-polar solvent like dichloromethane or chloroform.[5][6] The reaction proceeds efficiently, converting the hydroxyl group into a much better leaving group (chlorosulfite), which is then displaced by a chloride ion. The use of pyridine is sometimes employed to facilitate the reaction, which proceeds with inversion of configuration.[7]

Reactivity with Key Nucleophile Classes

The utility of this compound stems from its predictable reactivity with a broad range of nucleophiles. We will now examine the most synthetically relevant classes.

Sulfur Nucleophiles: The Gateway to Proton Pump Inhibitors

The reaction with sulfur nucleophiles is arguably the most significant application of this intermediate. Thiolates (RS⁻), generated by deprotonating thiols (RSH) with a base, are excellent "soft" nucleophiles that react efficiently and selectively at the chloromethyl position.[8][9] This reaction is the cornerstone for synthesizing the core structures of several PPIs, including Esomeprazole and Rabeprazole.[10][11]

In these syntheses, this compound (or a close derivative) is condensed with a substituted 2-mercaptobenzimidazole.[10][12] The reaction is typically carried out in a polar solvent like ethanol or methanol, in the presence of a base such as sodium hydroxide or sodium carbonate to generate the thiolate nucleophile in situ.[10][13]

Diagram: Synthesis of a Rabeprazole Precursor

Caption: Condensation reaction to form a key PPI intermediate.

Representative Protocol: Synthesis of a Thioether Derivative [10][14]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the thiol nucleophile (e.g., 2-mercapto-5-methoxybenzimidazole, 1.0 eq) in a suitable solvent such as ethanol.

-

Base Addition: Add a solution of a base (e.g., sodium hydroxide, 1.1 eq, dissolved in a small amount of water) to the stirred solution to generate the thiolate.

-

Electrophile Addition: Add this compound hydrochloride (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate (e.g., NaCl) forms, it can be removed by filtration.[10] The solvent is then removed under reduced pressure.

-

Purification: The crude residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or column chromatography.

Oxygen Nucleophiles: Formation of Ethers

Alkoxides and phenoxides, generated from alcohols and phenols with a base, readily react with this compound to form ether linkages. These reactions are typically performed in polar aprotic solvents like DMF or acetone with a base such as potassium carbonate or sodium hydride.[8]

Representative Protocol: Synthesis of a Phenoxy Ether [8]

-

Setup: To a solution of a phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Alkoxide Formation: Stir the suspension at room temperature for 30 minutes.

-

Electrophile Addition: Add this compound (1.1 eq) to the mixture.

-

Reaction: Heat the reaction to reflux and monitor by TLC until the starting materials are consumed.

-

Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Nitrogen Nucleophiles: Synthesis of Amines

Primary and secondary amines are effective nucleophiles for displacing the chloride, leading to the formation of substituted 2-(aminomethyl)pyridines. A base, such as potassium carbonate or triethylamine, is required to neutralize the HCl that is formed during the reaction.[8][14] Anhydrous polar aprotic solvents like acetonitrile or DMF are preferred to facilitate the S_{N}2 pathway.

Representative Protocol: Reaction with a Secondary Amine [8][14]

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Add the secondary amine (e.g., morpholine, 1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(aminomethyl)pyridine derivative.

Factors Influencing Reaction Success: A Scientist's Perspective

Optimizing nucleophilic substitution reactions on this substrate requires careful consideration of several interconnected parameters.

| Parameter | Influence on S_{N}2 Reactivity | Field-Proven Insights & Rationale |

| Nucleophile Strength | Stronger, "softer" nucleophiles lead to faster reaction rates. | Thiolates (RS⁻) are generally more potent nucleophiles than alkoxides (RO⁻) for this type of substrate due to the principles of Hard and Soft Acids and Bases (HSAB). The electrophilic carbon is a soft acid, favoring reaction with soft bases like thiolates. |

| Base | Essential for deprotonating the nucleophile and neutralizing HCl byproduct. | The choice of base is critical. Strong, non-nucleophilic bases like NaH are excellent for generating alkoxides or thiolates. Weaker bases like K₂CO₃ are often sufficient and easier to handle, especially for amine and phenol reactions.[8][14] |

| Solvent | Polar aprotic solvents are ideal. | Solvents like DMF, DMSO, and acetonitrile are preferred because they solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1] |

| Temperature | Higher temperatures increase reaction rates. | Most reactions proceed well between room temperature and the reflux temperature of the solvent. However, excessive heat can lead to side reactions. Monitoring by TLC/LC-MS is crucial to determine the optimal balance. |

| Leaving Group | Chloride is a good leaving group. | The stability of the departing chloride anion makes the substitution thermodynamically favorable. While bromide or iodide would be even better leaving groups, the chloromethyl starting material is the most common and cost-effective. |

Diagram: General Experimental Workflow

Caption: A standardized workflow for nucleophilic substitution reactions.

Conclusion

This compound is a highly valuable and versatile electrophile in modern organic synthesis. Its reactivity is governed by the well-understood S_{N}2 mechanism, making its reactions with a wide range of nucleophiles—particularly sulfur, oxygen, and nitrogen species—predictable and high-yielding. A thorough understanding of the mechanistic principles and the influence of reaction parameters such as solvent, base, and temperature is crucial for any scientist aiming to leverage this key intermediate for the synthesis of complex targets, from novel drug candidates to advanced materials. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this important synthetic building block.

References

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from PrepChem.com. [Link]

- Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Google Patents. (n.d.). US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride: A Key Pharmaceutical Intermediate for Anti-Ulcerative Agents. Retrieved from innopharmchem.com. [Link]

-

Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from orientaljchem.org. [Link]

- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Google Patents. (n.d.). WO2011012957A1 - An improved process for the preparation of esomeprazole magnesium dihydrate.

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from pubs.rsc.org. [Link]

- Google Patents. (n.d.). CN104803978A - Preparation method of esomeprazole magnesium.

-

SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from typeset.io. [Link]

-

Wikipedia. (n.d.). SN2 reaction. Retrieved from en.wikipedia.org. [Link]

-

Latin American Journal of Pharmacy. (2017). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Retrieved from latamjpharm.org. [Link]

-

The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from thechemistrynotes.com. [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from masterorganicchemistry.com. [Link]

- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from masterorganicchemistry.com. [Link]

-

Chad's Prep. (n.d.). Introduction to SN2 Reactions. Retrieved from chadsprep.com. [Link]

-

The Organic Chemistry Tutor. (2019). Reactions of thiols. Retrieved from youtube.com. [Link]

Sources

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]

- 5. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 6. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate - Google Patents [patents.google.com]

- 11. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 12. CN104803978A - Preparation method of esomeprazole magnesium - Google Patents [patents.google.com]

- 13. WO2011012957A1 - An improved process for the preparation of esomeprazole magnesium dihydrate - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Linchpin of Pyridine Scaffolding: A Technical Guide to 2-(Chloromethyl)-3-methoxypyridine in Heterocyclic Chemistry

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs is a testament to its favorable pharmacokinetic properties and versatile synthetic handles.[1] Within the vast arsenal of pyridine-based building blocks, 2-(Chloromethyl)-3-methoxypyridine emerges as a particularly valuable reagent. This guide provides an in-depth technical overview of its synthesis, reactivity, and strategic application in the construction of complex heterocyclic systems, tailored for researchers, scientists, and professionals in drug development.

The strategic importance of this compound lies in the orthogonal reactivity of its key functional groups. The chloromethyl group at the 2-position serves as a potent electrophilic handle for the introduction of a wide array of nucleophiles via SN2 reactions.[2] Concurrently, the methoxy group at the 3-position electronically influences the pyridine ring, modulating its reactivity and providing a potential site for further functionalization. This unique arrangement allows for the precise and controlled elaboration of molecular scaffolds, a critical aspect of modern drug design.

Synthesis of this compound: A Practical Approach

While various methods exist for the synthesis of substituted pyridines, a common and reliable route to this compound hydrochloride involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example, amalgamating established synthetic transformations.[3]

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: N-Oxidation of 2-Methyl-3-methoxypyridine

-

To a solution of 2-methyl-3-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution) and neutralize with a base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-3-methoxypyridine N-oxide.

Step 2: Chlorination of the N-Oxide

-

Dissolve the 2-methyl-3-methoxypyridine N-oxide (1.0 eq) in a high-boiling point solvent such as toluene.

-

Cool the mixture to -5 to 0 °C in an ice-salt bath.

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (1.5-2.0 eq), dropwise, maintaining the low temperature.[4]

-

After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux (or a specified elevated temperature) for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully quench any excess thionyl chloride with a small amount of methanol or by pouring onto ice.

-

The product, this compound hydrochloride, will often precipitate from the reaction mixture. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.

Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of this compound is primarily dictated by the reactivity of the chloromethyl group. This benzylic-like halide is highly susceptible to nucleophilic attack, proceeding readily through an SN2 mechanism.[1] The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the methylene carbon, making it an excellent site for substitution.

The methoxy group at the 3-position exerts a significant electronic influence on the pyridine ring. While it is an electron-donating group through resonance, its inductive effect and the overall electron-deficient nature of the pyridine ring still allow for facile nucleophilic substitution at the 2-position's side chain.

Nucleophilic Substitution Reactions: The Workhorse Transformation

A wide variety of nucleophiles can be employed to displace the chloride, enabling the introduction of diverse functionalities. The general reaction scheme is as follows:

Caption: General SN2 reaction of this compound.

Causality in Experimental Design:

-

Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically required.[5] Its purpose is twofold: to neutralize the hydrochloride salt of the starting material and to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. The choice of base depends on the pKa of the nucleophile and the desired reaction conditions.

-

Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[5] These solvents effectively solvate the cation of the base but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

-

Temperature Control: Most nucleophilic substitutions with this compound proceed efficiently at room temperature or with gentle heating. Higher temperatures may be required for less reactive nucleophiles but can also lead to side reactions.

Data Summary: Nucleophilic Substitution with Various Nucleophiles

The following table summarizes the expected reaction conditions and outcomes for the reaction of this compound with a range of common nucleophiles, based on analogous systems.[2]

| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Predicted Product | Predicted Yield (%) |

| Morpholine | K₂CO₃ | MeCN | 80 | 12 | 4-(3-Methoxy-pyridin-2-ylmethyl)-morpholine | 90-98 |

| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 3-Methoxy-2-(phenylthiomethyl)-pyridine | 90-98 |

| Sodium Azide | NaN₃ | DMF | 25-50 | 4-8 | 2-(Azidomethyl)-3-methoxypyridine | 85-95 |

| Phenol | K₂CO₃ | DMF | 60-80 | 12-18 | 3-Methoxy-2-(phenoxymethyl)-pyridine | 75-85 |

| Diethyl Malonate | NaH | THF | 0-25 | 6-12 | Diethyl (3-methoxy-pyridin-2-ylmethyl)-malonate | 70-80 |

Applications in Drug Discovery: The Case of Kinase Inhibitors

The pyridine core is a privileged scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics.[6] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6] this compound provides a versatile entry point for the synthesis of novel kinase inhibitors.

The general strategy involves using the chloromethyl group to link the pyridine scaffold to another heterocyclic core, often a pharmacophore known to interact with the ATP-binding site of a target kinase.

Illustrative Synthetic Workflow: A Generic Kinase Inhibitor Synthesis

The following workflow illustrates how this compound can be utilized in the synthesis of a hypothetical kinase inhibitor.

Caption: Synthetic workflow for a generic kinase inhibitor.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. By varying the nucleophilic heterocyclic core and performing subsequent modifications, researchers can fine-tune the potency and selectivity of the resulting kinase inhibitors.

Conclusion: A Versatile Tool for Heterocyclic Innovation

This compound stands out as a highly valuable and versatile building block in heterocyclic chemistry. Its well-defined reactivity, centered on the SN2 displacement of the chloromethyl group, provides a reliable and efficient means to construct complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of its synthesis, reactivity profile, and strategic applications is essential for the design and synthesis of next-generation therapeutics. The principles and protocols outlined in this guide serve as a foundation for the innovative application of this powerful synthetic tool.

References

-

Chiba, S., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(38), 12232-12246. Available at: [Link]

-

LibreTexts Chemistry. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 28841–28850. Available at: [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777–14838. Available at: [Link]

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074. Available at: [Link]

- Google Patents. (2011). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

The Versatile Synthon: A Technical Guide to 2-(Chloromethyl)-3-methoxypyridine in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pyridine Building Block

In the landscape of heterocyclic chemistry, substituted pyridines are cornerstones in the design and synthesis of a vast array of functional molecules, particularly in the pharmaceutical industry. Among these, 2-(Chloromethyl)-3-methoxypyridine emerges as a highly valuable and versatile building block. Its strategic placement of a reactive chloromethyl group at the 2-position, electronically influenced by the adjacent methoxy group and the pyridine nitrogen, renders it a potent electrophile for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering practical insights for its effective utilization in organic synthesis and drug discovery. While direct literature on this specific molecule is somewhat sparse, this guide will draw upon established principles and extensive data from closely related, well-documented analogues to provide a robust and practical framework for the modern chemist.

Physicochemical Properties and Safety Considerations

Table 1: Physicochemical Properties of 2-Chloro-3-methoxypyridine (Analogue) [1]

| Property | Value |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Safety and Handling:

Based on data for analogous compounds, this compound should be handled with care in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[2][3] Compounds of this class are often classified as irritants, and some may be harmful if swallowed or inhaled.[2][3] It is crucial to consult the specific SDS for any purchased batch of this chemical.

The Synthetic Blueprint: Accessing this compound

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be devised based on well-established methodologies for analogous substituted pyridines, particularly those used in the synthesis of proton pump inhibitors like pantoprazole and rabeprazole.[4][5][6] The most logical and convergent approach involves the preparation of a suitable precursor, such as 2-hydroxymethyl-3-methoxypyridine or 2-methyl-3-methoxypyridine, followed by a chlorination step.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound is outlined below. This pathway leverages common transformations in pyridine chemistry.

Caption: Proposed synthetic route to this compound.

Step-by-Step Methodologies (Analogous Protocols)

The following protocols are adapted from the synthesis of structurally similar compounds and represent a practical approach to obtaining this compound.

Step 1: Synthesis of 2-Methyl-3-methoxypyridine

This initial step involves the methylation of the commercially available 2-methyl-3-hydroxypyridine.

-

Reaction: 2-Methyl-3-hydroxypyridine is deprotonated with a suitable base, such as sodium hydride, and then reacted with a methylating agent like dimethyl sulfate or methyl iodide.

-

Causality: The hydroxyl group is a poor nucleophile. Deprotonation to the alkoxide significantly increases its nucleophilicity, facilitating the SN2 reaction with the methylating agent. An aprotic polar solvent like THF or DMF is typically used to solvate the cation and prevent protonation of the alkoxide.

Step 2: N-Oxidation to 2-Methyl-3-methoxypyridine N-oxide

The pyridine nitrogen is then oxidized to the corresponding N-oxide.

-

Reaction: 2-Methyl-3-methoxypyridine is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[6]

-